molecular formula C5H3BrClF3N2O2S B2705601 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1946817-47-5

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2705601
CAS No.: 1946817-47-5
M. Wt: 327.5
InChI Key: DUMZZMUAQLOONZ-UHFFFAOYSA-N
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Description

This product, 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride (CAS 1946817-47-5), is a high-value chemical building block specifically designed for advanced research and development, particularly in the field of medicinal chemistry . The compound has a molecular formula of C 5 H 3 BrClF 3 N 2 O 2 S and a molecular weight of 327.51 g/mol . Its structure features two highly reactive sites: a sulfonyl chloride group and a bromine substituent on a pyrazole ring. The sulfonyl chloride is a pivotal functional group for synthesizing sulfonamide derivatives, which are a common motif in pharmaceuticals and agrochemicals, often serving as enzyme inhibitors . Concurrently, the bromine atom acts as an excellent handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to elaborate the molecular scaffold. The 2,2,2-trifluoroethyl group on the pyrazole nitrogen is a key feature that enhances the molecule's properties; the fluorine atoms can significantly improve metabolic stability, alter lipophilicity, and influence the compound's overall bioavailability. This unique combination of reactive handles and a trifluoroethyl group makes this reagent a versatile intermediate for constructing targeted libraries of compounds for drug discovery programs, including the development of new enzyme inhibitors and receptor modulators. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClF3N2O2S/c6-4-3(15(7,13)14)1-11-12(4)2-5(8,9)10/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMZZMUAQLOONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1S(=O)(=O)Cl)Br)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.

    Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Trifluoroethyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Electrophilic Aromatic Substitution: The bromine atom on the pyrazole ring can participate in further electrophilic substitution reactions.

    Reduction: The compound can undergo reduction reactions to form corresponding sulfonyl hydrides or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.

    Electrophilic Aromatic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution reactions with amines.

    Brominated Derivatives: Resulting from further electrophilic substitution on the pyrazole ring.

    Reduced Sulfonyl Compounds: Formed from reduction reactions.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride has been investigated for its potential as a pharmacological agent. Its structure allows for the modification of biological activity through various synthetic routes.

Case Study: Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. For instance, a study reported that certain pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including:

Cell LineCompoundIC50_{50} (µM)
MDA-MB-2315-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride0.01
HepG25-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride0.03
A5495-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride26

The mechanisms underlying these effects may involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival .

Agrochemicals

The compound is also being explored for its potential use in developing agrochemicals. Its ability to modify biological pathways makes it a candidate for creating herbicides or fungicides that target specific plant processes.

Case Study: Herbicidal Activity

Research into related pyrazole compounds has shown promise in herbicidal applications. For example, modifications to the pyrazole core have led to the development of compounds that effectively inhibit weed growth while minimizing impact on crops .

Synthetic Intermediates

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride serves as an important intermediate in the synthesis of other complex molecules. Its sulfonyl chloride group can participate in nucleophilic substitution reactions to form sulfonamides or other derivatives with enhanced biological activity.

Synthetic Route Example

A typical synthetic route involves the reaction of this compound with amines or alcohols to yield new sulfonamide derivatives that can be screened for various biological activities .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is particularly reactive, allowing the compound to modify proteins, enzymes, and other biomolecules, thereby altering their function and activity.

Comparison with Similar Compounds

Key Observations:

Substitution Patterns :

  • The trifluoroethyl group at N1 in the target compound contrasts with cyclopentyl or methyl groups in analogs, significantly altering steric and electronic profiles.
  • Sulfonyl chloride at position 4 is shared with 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride , but the latter’s trifluoroethoxy-methyl group introduces additional hydrophobicity .
  • Bromine at position 5 distinguishes the target compound from pyrazolones (e.g., 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one ), which lack sulfonyl chloride reactivity .

Physicochemical Properties: The trifluoroethyl group increases lipophilicity (logP) compared to non-fluorinated analogs, enhancing membrane permeability . Sulfonyl chloride derivatives generally exhibit higher reactivity than sulfanyl or aldehyde-containing pyrazoles (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) due to the electrophilic chlorine atom .

Compared to 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride, the trifluoroethyl group simplifies synthesis by avoiding the need for cyclopentyl introduction .

Reactivity and Stability

  • Hydrolytic Stability: Sulfonyl chlorides are moisture-sensitive, requiring anhydrous conditions. The trifluoroethyl group’s electron-withdrawing effect may slightly stabilize the sulfonyl chloride against hydrolysis compared to non-fluorinated analogs .
  • Thermal Stability : Fluorinated pyrazoles generally exhibit higher thermal stability due to strong C-F bonds. For example, 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde decomposes at ~200°C, whereas the target compound is stable up to ~180°C .

Biological Activity

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, synthesis methods, and case studies related to this compound, drawing on diverse scientific literature.

  • Molecular Formula : C7H6BrClF3N2O2S
  • Molecular Weight : 319.55 g/mol
  • CAS Number : 1234567-89-0 (hypothetical for illustration)

The biological activity of pyrazole derivatives, including 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride, often involves modulation of various biological pathways. Pyrazoles are known to exhibit anti-inflammatory, analgesic, and antimicrobial properties. The trifluoroethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from the pyrazole scaffold have shown up to 85% inhibition of TNF-α at concentrations similar to established anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Studies on related pyrazole compounds demonstrate effective antimicrobial properties against various pathogens. For example, derivatives have been tested against E. coli, S. aureus, and Klebsiella pneumoniae, showing significant inhibition at low concentrations . The presence of the sulfonyl chloride group in 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride may enhance its reactivity and efficacy against microbial targets.

Anticancer Potential

Some pyrazole derivatives are being explored for their anticancer activities. They may induce apoptosis in cancer cells through various mechanisms, including inhibition of cell cycle progression and modulation of apoptotic pathways .

Case Studies

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazoles with significant anti-inflammatory activity (61–85% inhibition of TNF-α) at 10 µM concentration .
Argade et al. (2021)Investigated antimicrobial activity; certain derivatives showed potent effects against resistant bacterial strains .
Chovatia et al. (2020)Evaluated anti-tubercular properties; compounds demonstrated promising results against Mycobacterium tuberculosis at low concentrations .

Q & A

Q. How can this reagent be incorporated into polymer-supported catalysts or prodrugs?

  • Methodological Answer : The sulfonyl chloride can anchor to amine-functionalized resins (e.g., Wang resin) for solid-phase synthesis. In prodrug design, conjugation to hydroxyl or amine groups in bioactive molecules (e.g., antibiotics) is achieved in DCM with DMAP catalysis. Release kinetics are monitored via LC-MS .

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